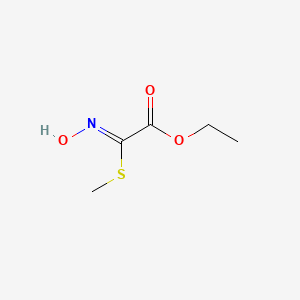![molecular formula C35H28N6O13S4 B13782031 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis- CAS No. 25738-24-3](/img/structure/B13782031.png)
1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid is a complex organic compound with the molecular formula C₃₅H₂₈N₆O₁₃S₄. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid typically involves a multi-step process. The initial step includes the formation of an azo compound through a diazotization reaction, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of these complexes, while the sulfonic acid groups enhance solubility in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structural and functional properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Shares the naphthalene core but lacks the azo and carbonyl groups.
3,3’-[Carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid: Similar structure with a methoxy substitution
Uniqueness
3,3’-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulfonic acid is unique due to its specific combination of azo, carbonyl, and sulfonic acid groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
25738-24-3 |
|---|---|
Molecular Formula |
C35H28N6O13S4 |
Molecular Weight |
868.9 g/mol |
IUPAC Name |
3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
XFUDRSZJCBDNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)







![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)

